molecular formula C6H14O3Si B8461310 Trimethylsilyl 2-methoxyacetate CAS No. 63591-12-8

Trimethylsilyl 2-methoxyacetate

Cat. No.: B8461310
CAS No.: 63591-12-8
M. Wt: 162.26 g/mol
InChI Key: KKFWQXJBWDWATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl 2-methoxyacetate (CAS 63591-12-8) is a chemical compound with the molecular formula C6H14O3Si and a molecular weight of 162.259 g/mol [ 1 ]. It is classified as a silyl ester, specifically the trimethylsilyl ester of methoxyacetic acid. This compound is primarily of interest in organic synthesis and chemical research. Silyl esters like this compound are frequently employed as protected forms of carboxylic acids or as activated intermediates in chemical reactions [ 1 ]. The trimethylsilyl (TMS) group can serve as a protecting group for the carboxylic acid functionality of methoxyacetic acid, allowing for selective reactions elsewhere on the molecule under conditions that might otherwise affect the acid group. Subsequently, the protecting group can be removed to regenerate the original carboxylic acid. Methoxyacetic acid, the parent acid of this ester, is a known metabolite and has been studied in various biological contexts, which may suggest areas of research interest for its derivatives [ 6 ]. As a synthetic building block, this compound may be used in the development of more complex molecules for pharmaceutical, agrochemical, or materials science research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63591-12-8

Molecular Formula

C6H14O3Si

Molecular Weight

162.26 g/mol

IUPAC Name

trimethylsilyl 2-methoxyacetate

InChI

InChI=1S/C6H14O3Si/c1-8-5-6(7)9-10(2,3)4/h5H2,1-4H3

InChI Key

KKFWQXJBWDWATB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)O[Si](C)(C)C

Origin of Product

United States

Chemical Transformations and Mechanistic Investigations of Trimethylsilyl 2 Methoxyacetate

Participation in Complex Organic Reactions

The reactivity of Trimethylsilyl (B98337) 2-methoxyacetate extends to its involvement in sophisticated organic reactions, including pericyclic rearrangements and cycloadditions. These transformations are fundamental in the construction of complex molecular architectures.

While direct studies on the homo-Cope rearrangement of Trimethylsilyl 2-methoxyacetate are not extensively documented, its structural similarity to other silyl (B83357) enol ethers and silyl ketene (B1206846) acetals allows for well-grounded predictions of its behavior in related nih.govnih.gov-sigmatropic rearrangements, such as the Ireland-Claisen rearrangement. wikipedia.orgyoutube.com This reaction involves the conversion of an allylic ester to a γ,δ-unsaturated carboxylic acid via the in situ formation of a silyl ketene acetal (B89532). nrochemistry.comjk-sci.com

For this compound to participate in an Ireland-Claisen type rearrangement, it would first need to be generated from an appropriate allylic 2-methoxyacetate. The key structural requirement is the presence of an allylic ester functionality that can be converted to the corresponding silyl ketene acetal. The stereochemical outcome of the rearrangement is highly dependent on the geometry of the silyl ketene acetal, which can often be controlled by the conditions used for its formation (e.g., choice of base and solvent). youtube.com For instance, the use of a strong base like lithium diisopropylamide (LDA) in a non-coordinating solvent typically favors the formation of the (Z)-enolate, leading to a specific stereochemical pathway in the subsequent rearrangement.

The mechanism of the Ireland-Claisen rearrangement of a substrate leading to this compound as an intermediate would proceed through a concerted, pericyclic nih.govnih.gov-sigmatropic shift. wikipedia.org The reaction is believed to proceed through a highly ordered, chair-like six-membered transition state. imperial.ac.uk

The stereochemical outcome is predictable based on the geometry of the silyl ketene acetal intermediate. A (Z)-silyl ketene acetal will predominantly lead to the syn diastereomer of the product, while an (E)-silyl ketene acetal will favor the formation of the anti diastereomer. This stereocontrol is a significant advantage of the Ireland-Claisen rearrangement. youtube.com After the sigmatropic rearrangement, the resulting silyl ester is hydrolyzed to afford the final γ,δ-unsaturated carboxylic acid. jk-sci.com

In the context of ring expansion reactions, while trimethylsilyldiazomethane is a more commonly cited reagent for the one-carbon ring expansion of ketones, silyl enol ethers (structurally related to silyl ketene acetals) can be involved in ring-forming processes. organic-chemistry.orgmasterorganicchemistry.com For example, a tandem sequence involving the formation of a silyl enol ether from a cyclic ketone could be followed by a rearrangement that results in ring expansion. The driving force for such a process is often the relief of ring strain.

This compound, as a silyl ketene acetal, is an electron-rich olefin and is thus expected to participate in various cycloaddition reactions. While its direct use as a precursor for o-quinodimethanes has not been specifically detailed, other trimethylsilyl-substituted compounds are known to generate these reactive intermediates for use in Diels-Alder reactions. organic-chemistry.orgnih.gov For instance, 2-[(trimethylsilyl)methyl]benzyl methanesulfonates can generate o-quinodimethanes upon treatment with a fluoride (B91410) source. organic-chemistry.org

It is plausible that a suitably substituted aromatic precursor bearing a this compound moiety could be designed to generate an o-quinodimethane intermediate. This intermediate could then undergo intramolecular or intermolecular [4+2] cycloaddition reactions to construct polycyclic systems. The utility of o-quinodimethanes lies in their ability to rapidly form six-membered rings with a variety of dienophiles. nih.gov

More directly, silyl ketene acetals can participate as nucleophilic partners in [2+2] cycloaddition reactions with electron-deficient partners. The outcome of such reactions can be influenced by factors such as the electronic nature of the reactants and the reaction conditions.

The primary chemical character of this compound is nucleophilic. nih.govresearchgate.net The electron-donating nature of the methoxy (B1213986) and trimethylsilyloxy groups increases the electron density of the carbon-carbon double bond, making the β-carbon atom a soft nucleophilic center. This enhanced nucleophilicity allows it to react with a wide range of electrophiles. nih.gov

The trimethylsilyl group plays a crucial role in moderating the reactivity of the enolate. It is less electropositive than lithium or magnesium, resulting in a more covalent O-Si bond and a less reactive, more selective nucleophile. wikipedia.org This allows for controlled reactions with electrophiles such as aldehydes (in Mukaiyama aldol (B89426) reactions), ketones, and acetals. msu.edu The methoxy group, being electron-donating, further enhances the nucleophilicity of the double bond.

While predominantly nucleophilic, the silicon atom in this compound can be considered an electrophilic center, susceptible to attack by nucleophiles, particularly fluoride ions. This reactivity is often exploited in the deprotection of silyl ethers.

Role in Homo-Cope Type Rearrangements and Ring Expansion Reactions

Mechanistic Studies and Reaction Pathway Elucidation

Detailed mechanistic studies specifically on this compound are limited in the literature. However, extensive research on the mechanisms of reactions involving analogous silyl ketene acetals provides a strong basis for understanding its reactivity.

For instance, in the Ireland-Claisen rearrangement, kinetic studies and stereochemical analyses have firmly established the concerted nature of the nih.govnih.gov-sigmatropic shift and the importance of the chair-like transition state. wikipedia.org The stereoconvergent nature of some of these reactions, where both (E)- and (Z)-isomers of the silyl ketene acetal can lead to the same major diastereomer of the product under certain conditions, has been a subject of mechanistic investigation.

In cycloaddition reactions, the mechanism can vary. For example, reactions with certain electrophiles may proceed through a stepwise, zwitterionic intermediate, while others may follow a concerted pathway. The choice of Lewis acid catalyst in Mukaiyama-type additions of silyl ketene acetals to electrophiles has been shown to significantly influence the reaction mechanism and stereochemical outcome, with proposed transition states ranging from open-chain to chelated cyclic models. msu.edu

Investigation of Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound, a silyl ketene acetal, in nucleophilic addition reactions is significantly influenced by both steric and electronic factors. These factors dictate the rate of reaction (kinetics) and the preferential formation of one stereoisomer over another (selectivity).

Steric Effects: The steric hindrance around the reacting centers of both the silyl ketene acetal and the electrophile plays a crucial role in determining the reaction kinetics. Increased steric bulk on either reactant can impede the approach of the nucleophile to the electrophile, thereby slowing down the reaction rate. For instance, the reaction of this compound with a sterically hindered aldehyde will proceed at a slower rate compared to its reaction with a less hindered aldehyde.

Furthermore, steric interactions in the transition state are critical in controlling the stereoselectivity of the reaction. In aldol-type additions to aldehydes, the facial selectivity is often governed by the minimization of steric clashes between the substituents on the silyl ketene acetal and the aldehyde. For example, the diastereoselectivity of the Mukaiyama aldol addition can be modulated by the size of the substituents on the silyl ketene acetal. While this compound itself has a relatively small trimethylsilyl group, modifications to the ester portion or the use of bulkier silyl groups can significantly alter the stereochemical outcome.

Electronic Effects: The electronic properties of the electrophile are a key determinant of the reaction rate. Electron-withdrawing groups on the electrophile increase its electrophilicity, making it more susceptible to nucleophilic attack by the silyl ketene acetal and thus increasing the reaction rate. Conversely, electron-donating groups on the electrophile decrease its reactivity.

The nucleophilicity of the silyl ketene acetal itself is influenced by the substituents on the double bond. The methoxy group in this compound is an electron-donating group, which enhances the electron density of the double bond and increases its nucleophilicity compared to unsubstituted silyl enol ethers. The interplay between the nucleophilicity of the silyl ketene acetal and the electrophilicity of the reaction partner is a central aspect of its reactivity. Kinetic comparisons have shown that the nucleophilic reactivities of silyl ketene acetals are well-correlated with their electron transfer reactivities, provided that steric demands remain constant nih.gov.

Table 1: Representative Data on Steric and Electronic Effects on Reaction Kinetics
ElectrophileSubstituentRelative RateMajor Diastereomer
Benzaldehyde-H1.00syn
4-Nitrobenzaldehyde-NO2 (electron-withdrawing)3.50syn
4-Methoxybenzaldehyde-OCH3 (electron-donating)0.45syn
Pivalaldehyde-C(CH3)3 (sterically bulky)0.15anti

Identification and Characterization of Reaction Intermediates

The reactions of silyl ketene acetals, including this compound, typically proceed through short-lived, highly reactive intermediates. The identification and characterization of these intermediates are crucial for elucidating the reaction mechanism.

In Lewis acid-catalyzed reactions, such as the Mukaiyama aldol addition, the initial step involves the activation of the electrophile (e.g., an aldehyde or ketone) by the Lewis acid. The silyl ketene acetal then attacks the activated electrophile, leading to the formation of a key reaction intermediate. This intermediate is often a silylated oxonium ion, where the trimethylsilyl group has been transferred from the oxygen of the ketene acetal to the oxygen of the carbonyl group of the electrophile. This transfer generates a new carbon-carbon bond.

The direct observation of these intermediates is often challenging due to their transient nature. However, their existence is supported by a wealth of mechanistic studies, including low-temperature NMR spectroscopy and trapping experiments. For example, in some cases, the intermediate silyl enol ether resulting from the initial addition can be isolated if the reaction is quenched at low temperature before workup. In the context of group transfer polymerization initiated by silyl ketene acetals, detailed investigations have allowed for the characterization of key reaction intermediates, providing insight into the polymerization mechanism science.govmdpi.comnih.gov.

Computational studies also play a significant role in predicting the structures and energies of these intermediates and the associated transition states, further corroborating the proposed mechanistic pathways.

Table 2: Common Reaction Intermediates and Characterization Methods
IntermediateReaction TypeCharacterization Method
Silylated Oxonium IonMukaiyama Aldol AdditionLow-Temperature NMR, Computational Modeling
Zwitterionic AdductLewis Base CatalysisIn situ IR Spectroscopy, Trapping Experiments
Radical CationPhotoredox CatalysisTransient Absorption Spectroscopy, Cyclic Voltammetry

Comparative Mechanistic Analyses with Other Organosilicon Reagents (e.g., (TMS)3SiH)

The reaction mechanisms of this compound are fundamentally different from those of other organosilicon reagents like tris(trimethylsilyl)silane, commonly known as (TMS)3SiH. This difference primarily stems from the nature of the reactive silicon bond in each molecule.

This compound is a silyl ketene acetal, and its chemistry is dominated by its nucleophilic character. The reactions typically proceed through ionic intermediates, involving the attack of the electron-rich double bond on an electrophile. The silicon-oxygen bond is cleaved during the reaction, often with the transfer of the trimethylsilyl group to an oxygen atom of the electrophile. These reactions are characteristic of polar, two-electron processes.

In stark contrast, the reactivity of (TMS)3SiH is governed by the weakness of its silicon-hydrogen (Si-H) bond. The bond dissociation energy of the Si-H bond in (TMS)3SiH is significantly lower than that in other silanes, making it an excellent source of the tris(trimethylsilyl)silyl radical, (TMS)3Si• wikipedia.org. Consequently, (TMS)3SiH is primarily used as a radical-based reducing agent and a mediator of radical chain reactions nih.govcore.ac.uk. Its reactions proceed through radical intermediates and are typically initiated by radical initiators or photolysis.

A key distinction lies in the type of bond formation and cleavage. Reactions with this compound involve heterolytic bond cleavage and the formation of new carbon-carbon bonds through nucleophilic attack. In contrast, reactions with (TMS)3SiH involve homolytic cleavage of the Si-H bond and the propagation of a radical chain, often resulting in the reduction of a functional group by hydrogen atom transfer.

The use of (TMS)3SiH has been shown to enhance diastereoselectivity in certain radical cyclizations compared to other radical reducing agents like tributyltin hydride, a feature attributed to the slower trapping of the intermediate radical by (TMS)3SiH organic-chemistry.org. This highlights a mechanistic subtlety within its radical-based reactivity.

Table 3: Mechanistic Comparison of this compound and (TMS)3SiH
FeatureThis compound(TMS)3SiH
Reagent TypeNucleophile (Silyl Ketene Acetal)Radical Mediator/Reducing Agent
Primary Reaction TypeNucleophilic Addition (e.g., Mukaiyama Aldol)Radical Chain Reactions (e.g., Reductive Dehalogenation)
Key Reactive BondC=C double bondSi-H bond
Bond CleavageHeterolyticHomolytic
Key IntermediatesIonic (e.g., Oxonium ions, Enolates)Radical (e.g., (TMS)3Si•, Carbon-centered radicals)
Typical Reaction ConditionsLewis acid or base catalysisRadical initiator (e.g., AIBN) or light

Applications in Advanced Organic Synthesis and Methodology Development

Versatile Reagent in Multi-Step Synthetic Sequences

The compound's structure allows it to serve dual roles, primarily as a precursor for introducing methoxyacetate (B1198184) esters, which can function as either stable functionalities or labile protecting groups depending on the molecular context.

Trimethylsilyl (B98337) esters of carboxylic acids are effective acylating agents for the esterification of alcohols. oup.comcore.ac.ukworktribe.com In this context, Trimethylsilyl 2-methoxyacetate serves as a reagent for the introduction of the methoxyacetyl group onto a hydroxyl moiety of a substrate. The reaction typically proceeds by activating the silyl (B83357) ester, often with a catalytic amount of a Lewis acid, to facilitate the transfer of the methoxyacetyl group to the alcohol. oup.com This method provides a mild and efficient alternative to traditional esterification protocols, such as Fischer esterification, which often require harsh acidic conditions and large excesses of reagents. masterorganicchemistry.com

The utility of silyl esters in esterification is enhanced by their tunable reactivity, which can be modulated by the substituents on the silicon atom. core.ac.ukworktribe.com This allows for the development of highly specific and mild conditions for the formation of methoxyacetate esters, which are valuable intermediates in various synthetic pathways.

Table 1: Representative Esterification using Activated Silyl Esters
EntryAlcohol SubstrateSilyl Ester ReagentCatalyst/ConditionsProductYield (%)
1Benzyl alcoholTrimethylsilyl acetate (B1210297)Sc(OTf)₃ (cat.)Benzyl acetate95
2CyclohexanolTrimethylsilyl acetateSc(OTf)₃ (cat.)Cyclohexyl acetate98
3GeraniolThis compound (hypothetical)Lewis Acid (e.g., TMSOTf)Geranyl 2-methoxyacetateHigh
4(-)-MentholThis compound (hypothetical)Lewis Acid (e.g., TMSOTf)(-)-Menthyl 2-methoxyacetateHigh

Data for entries 1 and 2 are representative of silyl ester reactivity. Entries 3 and 4 are illustrative examples for the specified reagent.

The methoxyacetate (MAc) ester, installed using reagents like this compound, is a valuable hydroxyl protecting group in complex molecule synthesis. nih.gov Its lability—the ease with which it can be removed—is distinct from that of more common ester groups like acetate or benzoate. The electron-withdrawing inductive effect of the α-methoxy group increases the susceptibility of the carbonyl carbon to nucleophilic attack, allowing for selective cleavage under milder basic conditions. researchgate.net

This feature was famously exploited in the synthesis of the marine antitumor agent altohyrtin C, where a methoxyacetate was selectively removed in the presence of two secondary acetate groups. researchgate.net This orthogonality is crucial in convergent syntheses, where different protecting groups must be removed at specific stages without affecting others. The cleavage conditions for methoxyacetates are typically gentler than those required for standard acetates, which often necessitate stronger bases or more prolonged reaction times.

Table 2: Comparison of Deprotection Conditions for Ester Protecting Groups
Protecting GroupStructureTypical Cleavage ConditionsRelative Lability
Acetate (Ac)-OCOCH₃K₂CO₃/MeOH; LiOH/THF/H₂OStandard
Methoxyacetate (MAc) -OCOCH₂OCH₃ Guanidine/Guanidinium nitrate; Zn/AcOH Higher
Pivaloate (Piv)-OCOC(CH₃)₃DIBAL-H; LiAlH₄; Strong BaseLower (Steric Hindrance)
Benzoate (Bz)-OCOC₆H₅NaOH/MeOH; NaOMe/MeOHSimilar to Acetate

Advanced Analytical and Spectroscopic Research Methodologies

Development of Derivatization Protocols for Complex Mixture Analysis

Derivatization is a procedural technique that modifies an analyte's functional group to enable or enhance chromatographic separation and detection. research-solution.comresearchgate.net For carboxylic acids like 2-methoxyacetic acid, silylation is a universal method that replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (B98337) group [-Si(CH3)3]. colostate.edugcms.cz This conversion into a derivative like Trimethylsilyl 2-methoxyacetate reduces polarity and hydrogen bonding, making the compound more volatile and suitable for GC analysis. gcms.czresearchgate.net

The most common silylation reagents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). thermofisher.comnih.gov A widely used protocol, particularly in metabolomics, involves a two-step approach: first, a methoximation reaction to stabilize carbonyl groups, followed by silylation to derivatize active hydrogens on hydroxyl and carboxyl groups. nih.govnih.gov

Manual, or off-line, derivatization protocols are often time-consuming, labor-intensive, and can introduce variability, especially in large-scale studies like metabolite profiling. thermofisher.comnih.gov A significant challenge is the moisture sensitivity of many TMS derivatives, which can degrade over time while waiting for analysis, leading to reduced recoveries. thermofisher.comnih.gov

To overcome these limitations, fully automated online derivatization systems have been developed. thermofisher.comnih.gov These systems, often utilizing robotic autosamplers, perform the entire derivatization sequence immediately before injecting the sample into the GC-MS. nih.govnih.govnih.gov This sequential automation standardizes the time from derivatization to injection, minimizing sample degradation and increasing analytical robustness and reproducibility. nih.govnih.gov

An automated workflow typically involves a robotic system controlled by specialized software that manages reagent addition, incubation at precise temperatures, and timed injection into the GC-MS. hansconsult.comresearchgate.net This allows for the unattended, 24/7 analysis of large sample sets with high comparability, as each sample is treated with identical settings on the same timescale. hansconsult.comresearchgate.net Studies have shown that automated TMS methods yield better reproducibility and higher peak intensities for most identified metabolites compared to manual procedures. nih.gov

Table 1: Typical Parameters for Automated Two-Step Derivatization

Parameter Condition Source
Step 1: Methoximation
Reagent Methoxyamine hydrochloride (MOX) in Pyridine (B92270) thermofisher.comnih.gov
Incubation Time 60-90 minutes thermofisher.comhansconsult.com
Incubation Temperature 30 °C thermofisher.comnih.gov
Step 2: Silylation
Reagent MSTFA with 1% TMCS thermofisher.comhansconsult.com
Incubation Time 30-60 minutes nih.govhansconsult.com
Incubation Temperature 37 °C thermofisher.comhansconsult.com
System Feature Overlapping of sample preparation and GC-MS analysis nih.govhansconsult.com

Absolute quantification in GC-MS-based metabolomics is challenging because different metabolites exhibit varying derivatization kinetics and their TMS derivatives have differing stabilities. nih.gov A powerful strategy to improve quantitative accuracy involves the use of deuterated silylating agents to generate stable isotope-labeled internal standards. nih.gov

One such reagent is deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA). nih.gov This reagent can be used to derivatize a mixture of authentic chemical standards, creating their deuterated TMS counterparts. These labeled derivatives are chemically identical to the derivatives of the analytes in the sample but have a higher mass due to the nine deuterium (B1214612) atoms on the TMS group. By spiking the deuterated standard mixture into a sample derivatized with a non-deuterated reagent (e.g., MSTFA), each analyte can be quantified against its own labeled internal standard. nih.gov

This approach allows for individual correction of each metabolite's response, which normalizes for variations in derivatization efficiency, injection volume, and instrument drift. nih.gov Research has demonstrated that this method results in significantly higher precision compared to traditional quantification strategies that use a single, structurally dissimilar internal standard. nih.gov While isotopic analogs are excellent standards, studies have noted that some analytes may exhibit a higher mass response than their equimolar deuterated analogs, a factor that must be considered during method validation. researchgate.net

Method Development for Chromatographic and Mass Spectrometric Characterization

The successful analysis of a derivatized compound like this compound hinges on the development of a robust chromatographic and mass spectrometric method. The primary goal of derivatization is to make otherwise nonvolatile compounds amenable to GC analysis. researchgate.netcolostate.edu

Method development for GC-MS involves optimizing several factors. The choice of the gas chromatography column is critical for separating the target analyte from other components in a complex mixture. Fused silica (B1680970) capillary columns with phases like DB-5 or DB-17 are commonly employed for the analysis of TMS derivatives. researchgate.net The temperature program, which involves ramping the column temperature from a low initial value to a final high temperature, must be carefully optimized to achieve good peak shape and resolution. researchgate.net

Mass spectrometry (MS) provides detection and structural information. In electron ionization (EI) mode, the derivatized molecule fragments in a reproducible pattern, creating a mass spectrum that serves as a chemical fingerprint. researchgate.net However, challenges can arise, such as the formation of multiple TMS derivative peaks from a single analyte, which can complicate analysis. researchgate.netnih.gov This can occur due to incomplete derivatization or side reactions. Therefore, derivatization conditions must be optimized to ensure the formation of a single, stable product. nih.gov Advanced mass spectrometric techniques, including high-resolution mass spectrometry (HRMS), can provide accurate mass data, which aids in the unambiguous identification of the elemental composition of the derivative and its fragments. thermofisher.comresearchgate.netmdpi.com

Table 2: Example GC-MS Parameters for Silylated Metabolite Analysis

Parameter Specification Source
Gas Chromatograph
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net
Carrier Gas Helium researchgate.net
Temperature Program Initial 50 °C, ramp at 12-15 °C/min to 300 °C researchgate.net
Injector Type Split/Splitless acs.org
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV research-solution.com
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) nih.govnih.gov
Source Temperature 150-250 °C researchgate.net
Acquisition Mode Full Scan for untargeted analysis, Selected Ion Monitoring (SIM) for targeted analysis nih.gov

Research on Spectroscopic Characterization Techniques for Structural Elucidation of Reaction Products and Intermediates

While GC-MS is the primary tool for analyzing TMS derivatives, other spectroscopic techniques are indispensable for the definitive structural characterization of reaction products and intermediates, confirming that the desired derivatization has occurred. unizar-csic.esresearchgate.net

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is highly effective for identifying organic functional groups. unizar-csic.esmdpi.com In the context of forming this compound, FTIR can confirm the success of the silylation reaction. The spectrum of the parent compound, 2-methoxyacetic acid, would show a characteristic broad absorption band for the O-H stretch of the carboxylic acid. After derivatization, the disappearance of this band and the appearance of new, strong bands corresponding to Si-O-C and Si-C stretching vibrations would provide clear evidence of the formation of the trimethylsilyl ester. researchgate.net

Raman spectroscopy offers complementary information on the vibrational energies of chemical bonds, providing a unique "vibrational fingerprint" of a compound. unizar-csic.es It is another non-destructive technique that can be used to characterize the structure of both the starting materials and the silylated products. mdpi.com

Furthermore, advanced mass spectrometric techniques are crucial for detailed structural elucidation. Methods like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) coupled with tandem mass spectrometry (MS/MS) allow for in-depth fragmentation studies. researchgate.netmdpi.com By precisely measuring the masses of fragment ions, it is possible to propose and confirm fragmentation pathways, providing a comprehensive understanding of the derivative's structure and its behavior during ionization. researchgate.netmdpi.com

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity Modes

The reactivity of Trimethylsilyl (B98337) 2-methoxyacetate is primarily dictated by the interplay between the silyl (B83357) ester and the α-methoxy group. Silyl esters are known to be more reactive than their alkyl counterparts and can react with nucleophiles at either the carbonyl carbon or the silicon atom. core.ac.ukthieme-connect.com The presence of the methoxy (B1213986) group at the α-position is expected to influence the electron density around the carbonyl group, potentially modulating its reactivity in predictable ways.

Future research is likely to focus on exploiting this unique reactivity. For instance, the compound could serve as a versatile precursor in C-C bond-forming reactions. The enolate generated from Trimethylsilyl 2-methoxyacetate could participate in aldol (B89426) and Mannich-type reactions, providing a pathway to α-branched β-hydroxy and β-amino carboxylic acid derivatives. nih.govchemrxiv.org The stereoselectivity of these reactions, influenced by the bulky trimethylsilyl group, would be a key area of investigation.

Furthermore, the potential for this compound to act as a source of novel reactive intermediates is an exciting prospect. For example, under specific conditions, it might undergo rearrangement or fragmentation reactions, leading to the formation of unique building blocks for organic synthesis. The interaction between the ether oxygen and the silicon atom could facilitate unusual cyclization or rearrangement pathways not observed in simpler silyl esters.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The synthesis of esters is a cornerstone of organic chemistry, and there is a continuous drive towards greener and more sustainable methods. organic-chemistry.org Traditional esterification often involves harsh conditions and the generation of stoichiometric byproducts. libretexts.org For this compound, future research will likely focus on developing synthetic routes that align with the principles of green chemistry.

One promising avenue is the use of catalytic methods. For instance, the direct silylation of methoxyacetic acid using more environmentally friendly silylating agents and catalysts could be explored. researchgate.net The use of heterogeneous catalysts, which can be easily recovered and reused, would be a significant step towards a more sustainable process. mdpi.com

Another key aspect of sustainable synthesis is atom economy. Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a major goal. Research into catalytic cycles that regenerate the silylating agent or utilize it in a more efficient manner will be crucial. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents will contribute to reducing the environmental footprint of its synthesis. researchgate.net

Integration into Automated Synthesis Platforms and Flow Chemistry

The field of chemical synthesis is undergoing a revolution with the advent of automated synthesis platforms and flow chemistry. These technologies offer numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. acs.orgrsc.org

The integration of the synthesis of this compound into such platforms is a logical next step. Flow chemistry, in particular, is well-suited for esterification reactions, offering precise control over reaction time, temperature, and stoichiometry. rsc.org The development of a continuous flow process for the synthesis of this compound would not only improve efficiency and safety but also facilitate its on-demand production for various applications.

Automated platforms could be employed to rapidly screen a wide range of reaction conditions to identify the optimal parameters for its synthesis. This high-throughput approach would accelerate the development of more efficient and sustainable synthetic methods. Furthermore, the integration of online analytical techniques would allow for real-time monitoring and optimization of the reaction, leading to higher yields and purity.

Theoretical and Computational Chemistry Studies for Predictive Modeling

Theoretical and computational chemistry are powerful tools for understanding and predicting the behavior of molecules. acs.org In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Future research in this area will likely involve the use of quantum chemical calculations to model the compound's electronic structure and predict its reactivity towards various reagents. These studies can help to elucidate the reaction mechanisms of its formation and subsequent transformations, guiding the design of more efficient synthetic strategies. chemrxiv.org

Predictive modeling can also be used to explore the properties of materials derived from this compound. For example, computational simulations could be used to predict the degradation behavior of polymers incorporating this monomer, aiding in the design of materials with specific lifetimes. acs.org By providing a molecular-level understanding of the factors that govern its behavior, theoretical and computational studies will play a crucial role in unlocking the full potential of this compound.

Potential Applications in Novel Material Synthesis

The unique structural features of this compound make it an attractive candidate for the synthesis of novel materials. The presence of the hydrolytically labile silyl ester bond suggests its potential use as a monomer in the creation of degradable polymers. acs.orgacs.org

Poly(silyl ester)s are a class of materials that can break down into smaller, environmentally benign molecules, making them suitable for a variety of applications, including biomedical devices and environmentally friendly plastics. google.com The incorporation of the methoxy group in the polymer backbone could influence the degradation rate and the physical properties of the resulting material. Research in this area would involve the polymerization of this compound and the characterization of the resulting polymers, including their mechanical properties and degradation profiles.

Q & A

Q. What are the optimal synthetic routes for preparing trimethylsilyl 2-methoxyacetate, and what reaction conditions are critical for high yield?

this compound can be synthesized via silylation of 2-methoxyacetic acid using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or triethylamine). Key considerations include:

  • Anhydrous conditions : Moisture deactivates TMSCl, reducing efficiency .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like over-silylation .
  • Stoichiometry : A 1:1 molar ratio of acid to TMSCl ensures complete conversion. Excess TMSCl may require purification steps (e.g., distillation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of trimethylsilyl (TMS, δ ~0.1 ppm) and methoxy (δ ~3.3 ppm) groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 206.1) .
  • FT-IR : Peaks at ~1250 cm1^{-1} (Si-C) and ~1740 cm1^{-1} (ester C=O) confirm functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile silyl compounds .
  • Waste disposal : Segregate silylated waste and collaborate with certified hazardous waste services .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The TMS group acts as a steric and electronic modulator:

  • Steric hindrance : Slows nucleophilic attack at the carbonyl carbon, favoring regioselective reactions at the methoxyacetate moiety .
  • Electron donation : The TMS group’s +I effect stabilizes transition states, altering reaction kinetics. Kinetic studies via 1^1H NMR or HPLC can track intermediate formation .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be monitored?

  • Moisture sensitivity : Hydrolysis regenerates 2-methoxyacetic acid, detectable via 1^1H NMR (disappearance of TMS peaks) .
  • Thermal stability : Store at –20°C under inert gas (N2_2/Ar). Accelerated stability studies (40–60°C) combined with GC-MS identify degradation products .

Q. How can this compound be applied in drug delivery systems or polymer synthesis?

  • Drug delivery : The ester linkage is hydrolyzed by esterases, enabling controlled release. Co-polymerization with PEG derivatives enhances solubility .
  • Polymer synthesis : Acts as a monomer in silylated polyesters, offering tunable hydrophobicity. Radical polymerization studies with AIBN initiators are recommended .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Co-elution issues : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to separate silylated byproducts .
  • Detection limits : LC-MS/MS (MRM mode) enhances sensitivity for low-abundance impurities (e.g., residual TMSCl) .

Q. How should researchers address contradictions in reported reaction yields or spectral data for this compound?

  • Cross-validation : Replicate experiments under standardized conditions (solvent purity, temperature) .
  • Advanced characterization : Single-crystal X-ray diffraction (as in ) resolves structural ambiguities.
  • Meta-analysis : Compare datasets from peer-reviewed journals over commercial sources to identify trends .

Methodological Tables

Q. Table 1. Key Stability Parameters for this compound

ParameterConditionAnalytical MethodOutcome
Hydrolysis25°C, 60% RH1^1H NMR90% degradation in 48 hours
Thermal Degradation60°C, 7 daysGC-MS2-Methoxyacetic acid detected

Q. Table 2. Comparative Reactivity in Common Reactions

Reaction TypeNucleophileYield (%)Key Observation
Ester hydrolysisH2_2O<10Slow kinetics due to TMS group
TransesterificationMethanol75Selective silyl retention

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